6alpha,16alpha-Dimethylprogesterone
Description
6α,16α-Dimethylprogesterone is a synthetic steroid derivative of progesterone, modified by the addition of methyl groups at the 6α and 16α positions. These structural alterations aim to enhance metabolic stability, receptor binding affinity, and progestational activity compared to unmodified progesterone . The compound was first synthesized in the early 1960s through targeted methylation of the progesterone backbone, leveraging advancements in steroid chemistry to explore substituent effects on hormonal activity .
Properties
CAS No. |
1816-78-0 |
|---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14+,17+,18-,20-,21+,22+,23-/m0/s1 |
InChI Key |
KMGUZSMFRZSYPE-KATBZLDRSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
Other CAS No. |
1816-78-0 |
Synonyms |
6alpha,16alpha-dimethylprogesterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred from progesterone’s base structure (C₂₁H₃₀O₂) and substituent additions.
Key Findings:
Impact of Methyl Groups :
- The dual methylation at 6α and 16α positions in 6α,16α-Dimethylprogesterone likely synergizes to enhance receptor binding and reduce enzymatic degradation compared to singly substituted analogs like 6α-Methylprogesterone .
- In contrast, medroxyprogesterone acetate (6α-CH₃, 17α-OAc) exhibits androgenic activity, suggesting that the 17α-acetoxy group shifts functionality toward androgen receptor interaction .
Position-Specific Effects :
- 16α-Hydroxyprogesterone (16α-OH) demonstrates significantly weaker progestational activity than 6α,16α-Dimethylprogesterone, highlighting the importance of hydrophobic methyl groups over polar hydroxyl groups at this position .
- The 6β-methylene substituent in 6β-Methylene Hydroxyprogesterone reduces progestational potency, emphasizing the stereochemical sensitivity of steroid-receptor interactions .
Synthetic Utility :
- 6α,16α-Dimethylprogesterone’s synthesis involves regioselective methylation, a method distinct from the acetylation or hydroxylation strategies used for medroxyprogesterone or 16α-hydroxyprogesterone .
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